

Application Note: HPLC Method for the Quantification of MC-DOXHZN Hydrochloride

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Compound of Interest

Compound Name: MC-DOXHZN hydrochloride

Cat. No.: B8085402 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of (6-Maleimidocaproyl)hydrazone derivative of doxorubicin (MC-DOXHZN) hydrochloride using Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

Introduction

MC-DOXHZN hydrochloride is a prodrug of the potent anticancer agent doxorubicin.[1][2] It is designed with an acid-sensitive hydrazone linker to enable targeted drug delivery and release in the acidic tumor microenvironment.[1] Accurate quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This application note describes a robust RP-HPLC method for the determination of **MC-DOXHZN hydrochloride** in various matrices.

Principle of the Method

The method utilizes reverse-phase chromatography to separate **MC-DOXHZN hydrochloride** from potential impurities and degradation products. A C18 column is used as the stationary phase, and a mobile phase consisting of an organic solvent and an aqueous buffer allows for the elution of the analyte. Detection is typically performed using a UV-Vis or fluorescence detector, leveraging the chromophore of doxorubicin.

Experimental Protocol



Instrumentation and Materials

1.1. Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system equipped with:
 - Binary or Quaternary pump
 - Autosampler
 - Column oven
 - UV-Vis or Fluorescence detector

1.2. Materials and Reagents:

- MC-DOXHZN hydrochloride reference standard
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Phosphoric acid (or other suitable acid for pH adjustment)
- Potassium phosphate monobasic (for buffer preparation)
- 0.45 μm syringe filters

Chromatographic Conditions

The following table summarizes the recommended HPLC conditions. These may be optimized based on the specific HPLC system and sample matrix.



Parameter	Recommended Condition		
Column	C18, 4.6 x 150 mm, 5 µm particle size		
Mobile Phase	A: 20 mM KH ₂ PO ₄ with 0.1% (v/v) phosphoric acidB: Acetonitrile		
Gradient	75% A / 25% B, linear gradient to 60% A / 40% B over 7 minutes		
Flow Rate	1.0 mL/min		
Column Temperature	35 °C		
Injection Volume	20 μL		
Detection	UV at 480 nm or Fluorescence (Ex: 470 nm, Em: 555 nm)		
Run Time	Approximately 15 minutes		

Note: The mobile phase composition and gradient can be adjusted to achieve optimal separation.[3][4]

Preparation of Solutions

- 3.1. Standard Stock Solution (1 mg/mL):
- Accurately weigh approximately 10 mg of MC-DOXHZN hydrochloride reference standard.
- Dissolve in a 10 mL volumetric flask with methanol.
- Sonicate for 5 minutes to ensure complete dissolution.
- Store the stock solution at -20 °C, protected from light.
- 3.2. Working Standard Solutions:
- Prepare a series of dilutions from the stock solution using the mobile phase as the diluent.
- A typical concentration range for the calibration curve is 1 μg/mL to 100 μg/mL.



3.3. Sample Preparation:

- For drug product formulation, dissolve the sample in methanol to a theoretical concentration within the calibration range.
- For biological matrices (e.g., plasma), a protein precipitation step is required.[4] Add 3 volumes of cold acetonitrile or acetone to 1 volume of the sample, vortex, and centrifuge at high speed (e.g., 16,000 x g) for 20 minutes.[4]
- Collect the supernatant and filter through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method should be validated according to ICH guidelines, including the following parameters:

Parameter	Specification	
Linearity	$R^2 \ge 0.995$ over the concentration range	
Accuracy	85-115% recovery for spiked samples	
Precision (Intra-day & Inter-day)	RSD ≤ 15%	
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1	
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1	

Data presented are typical values and may vary based on the laboratory and instrumentation. [3]

Data Presentation Calibration Curve Data

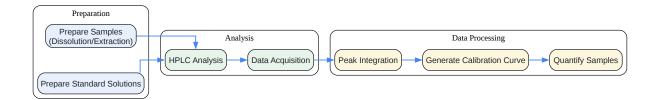


Concentration (µg/mL)	tration (µg/mL) Peak Area (Arbitrary Units)	
1	15,234	
5	76,170	
10	151,980	
25	380,500	
50	759,800	
100	1,525,000	

Precision and Accuracy Data

Spiked Concentration (µg/mL)	Measured Concentration (μg/mL) ± SD (n=3)	Intra-day Precision (%RSD)	Inter-day Precision (%RSD)	Accuracy (% Recovery)
5	4.95 ± 0.15	3.0	4.2	99.0
25	25.5 ± 0.64	2.5	3.8	102.0
75	74.25 ± 1.86	2.5	3.5	99.0

Visualizations Experimental Workflow

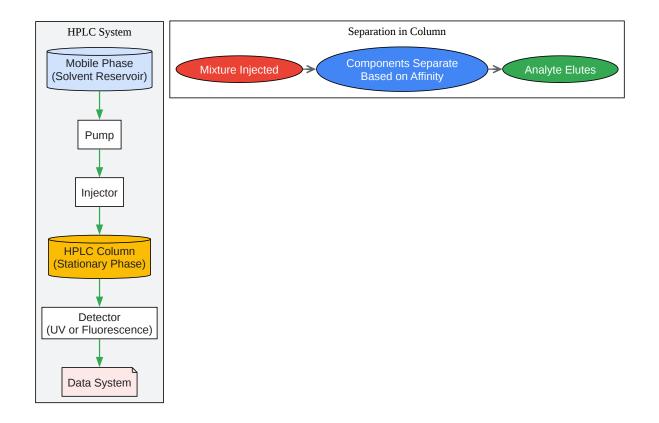




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Caption: Workflow for MC-DOXHZN hydrochloride quantification.

HPLC Separation Principle



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